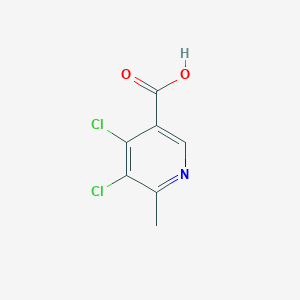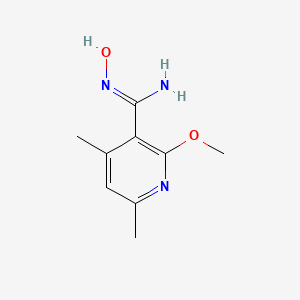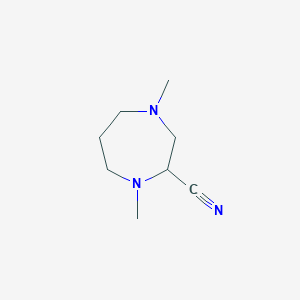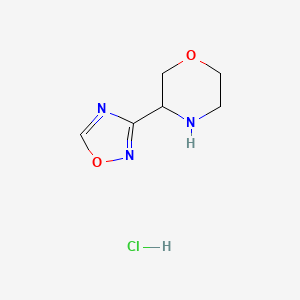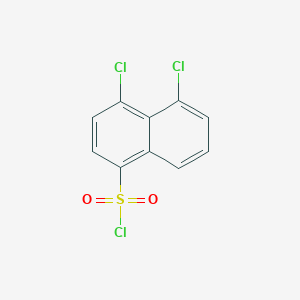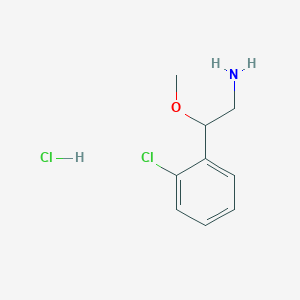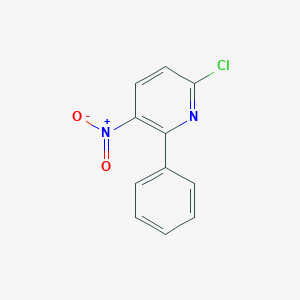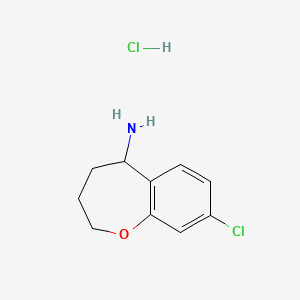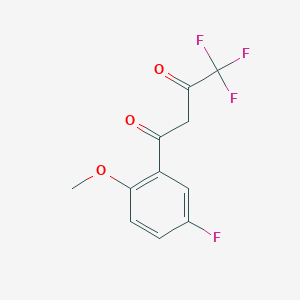
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
描述
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione, also known as 4,4,4-TFMB, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent in organic synthesis and has been used to synthesize a variety of compounds, including polymorphic forms of pharmaceuticals, pesticides, and food additives. It is also used in the preparation of various polymers and catalysts. In addition, 4,4,4-TFMB has been used in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and food additives.
作用机制
The mechanism of action of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione is not completely understood. However, it is believed to involve the formation of a transient complex between the reagent and the substrate, followed by the nucleophilic displacement of the leaving group. This reaction is thought to proceed through a series of intermediate steps, including the formation of a cationic species, the formation of a carbanion, and the formation of a carbonium ion.
生化和生理效应
The biochemical and physiological effects of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione have not been extensively studied. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. It has also been shown to have no significant effect on the growth and development of plants and animals.
实验室实验的优点和局限性
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has several advantages for laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis. It is also relatively inexpensive and has a high purity. However, it has some limitations. It is a volatile compound and can be difficult to handle and store. In addition, it is a highly reactive compound and can be explosive at high temperatures.
未来方向
There are a number of potential future directions for research into 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione. These include further investigation into the mechanism of action of the compound, as well as the development of new synthetic methods for its synthesis. In addition, further research into the biochemical and physiological effects of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione could provide valuable insight into its potential applications in medicine, agriculture, and food science. Finally, more research into the potential uses of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione in the synthesis of fluorescent dyes and fluorescent proteins could open up new avenues for research into the production of novel materials.
科学研究应用
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of biologically active compounds, such as pharmaceuticals, agrochemicals, and food additives. It has also been used to synthesize a variety of polymorphic forms of pharmaceuticals, pesticides, and food additives. In addition, 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione has been used in the synthesis of a variety of polymers and catalysts, as well as in the synthesis of various fluorescent dyes and fluorescent proteins.
属性
IUPAC Name |
4,4,4-trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-18-9-3-2-6(12)4-7(9)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTGIUPYSQAVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)
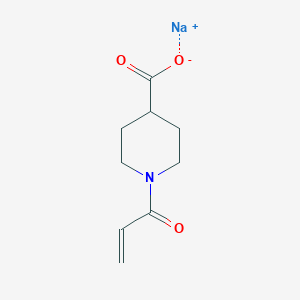
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)
